molecular formula C12H11ClO4 B2709279 Methyl 7-chloro-3-methyl-1-oxoisochromane-3-carboxylate CAS No. 924839-20-3

Methyl 7-chloro-3-methyl-1-oxoisochromane-3-carboxylate

Cat. No.: B2709279
CAS No.: 924839-20-3
M. Wt: 254.67
InChI Key: BFXNGDOFLNDURL-UHFFFAOYSA-N
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Description

Methyl 7-chloro-3-methyl-1-oxoisochromane-3-carboxylate (CAS: 924839-20-3) is a heterocyclic compound with the molecular formula C₁₂H₁₁ClO₄ and a molecular weight of 254.67 g/mol . It features a fused isochromane ring system substituted with a chlorine atom at position 7, a methyl group at position 3, and a methyl ester at the carboxylate position. The compound is primarily used as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research. Its purity is typically 98%, and it is commercially available in milligram to gram quantities for laboratory use .

Properties

IUPAC Name

methyl 7-chloro-3-methyl-1-oxo-4H-isochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO4/c1-12(11(15)16-2)6-7-3-4-8(13)5-9(7)10(14)17-12/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXNGDOFLNDURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(C=C2)Cl)C(=O)O1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-chloro-3-methyl-1-oxoisochromane-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
Methyl 7-chloro-3-methyl-1-oxoisochromane-3-carboxylate serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives exhibit potential therapeutic effects, particularly in treating diseases related to inflammation and cancer. The compound's structure allows for modifications that enhance bioactivity and selectivity towards specific biological targets.

Mechanism of Action:
The compound's efficacy often relies on its ability to interact with various molecular targets, such as enzymes and receptors. For instance, it may inhibit specific enzymes involved in metabolic pathways or activate receptor signaling cascades, leading to desired pharmacological effects.

Organic Synthesis

Intermediate in Synthesis:
In organic synthesis, this compound acts as an intermediate for creating complex organic molecules. This includes the synthesis of natural products and polymers. Its ability to undergo various chemical reactions makes it a versatile component in synthetic pathways .

Case Study: Synthesis of Isochromene Derivatives
A notable application involves the synthesis of isochromene derivatives that exhibit significant biological activities. Researchers have successfully utilized this compound in reactions leading to compounds with anti-cancer properties, showcasing its importance in developing new therapeutic agents .

Material Science

Development of Advanced Materials:
The compound is also applied in material science for developing advanced materials with specific properties such as conductivity and fluorescence. These materials can be used in various applications, including sensors and electronic devices.

Example of Application: Conductive Polymers
this compound has been incorporated into conductive polymer matrices to enhance electrical properties. This application highlights its role in creating materials that can be utilized in electronic applications.

Summary Table of Applications

Field Application Examples/Insights
Medicinal ChemistryBuilding block for pharmaceuticalsPotential anti-inflammatory and anti-cancer agents
Organic SynthesisIntermediate for complex organic moleculesSynthesis of bioactive isochromene derivatives
Material ScienceDevelopment of advanced materialsConductive polymers for electronic devices

Mechanism of Action

The mechanism of action of Methyl 7-chloro-3-methyl-1-oxoisochromane-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For instance, it may bind to enzyme active sites, altering their activity and affecting metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of Methyl 7-chloro-3-methyl-1-oxoisochromane-3-carboxylate and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
This compound (Target) 924839-20-3 C₁₂H₁₁ClO₄ 254.67 Chloro, methyl ester, isochromane ring High purity (98%); used in heterocyclic synthesis
Ethyl 5-chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylate 54870-23-4 C₁₃H₁₃ClO₅ 284.69 Chloro, ethyl ester, hydroxyl, isochromane ring Increased polarity due to hydroxyl; higher molecular weight
7-Chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid 924832-93-9 C₁₁H₉ClO₄ 240.64 Chloro, carboxylic acid, isochromene ring Acidic functionality; potential for salt formation or esterification
Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate - C₁₀H₁₀ClN₃O₄S₂ 335.78 Chloro, methyl hydrazino, benzodithiazine ring Sulfur-containing heterocycle; distinct NMR shifts (δ 8.09–8.29 ppm for aromatic H)
Methyl 7-chloro-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate - C₁₆H₁₅ClNO₃ 304.75 Chloro, cyclopropyl, quinoline ring Quinoline core; steric bulk from cyclopropyl group

Key Comparative Insights

Substituent Effects on Reactivity and Solubility
  • Ester vs. Carboxylic Acid : The methyl ester in the target compound enhances lipophilicity compared to the carboxylic acid analog (CAS: 924832-93-9), which is more polar and acidic. This difference impacts solubility in organic solvents and biological membranes .
Heterocyclic Ring Modifications
  • Isochromane vs. Benzodithiazine: The benzodithiazine analog () contains sulfur atoms, which may confer metabolic stability or alter electronic properties compared to the oxygen-based isochromane ring. The presence of a hydrazino group (-NH-NH₂) also introduces nucleophilic reactivity .
  • Quinoline vs. Isochromane: Methyl 7-chloro-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate features a nitrogen-containing quinoline ring, which is planar and aromatic. This structure may enhance interactions with biological targets (e.g., enzymes) compared to the non-aromatic isochromane system .
Spectroscopic and Analytical Data
  • NMR Shifts : The target compound’s methyl ester group resonates near δ 3.88 ppm (similar to the ethyl ester analog at δ 3.30–3.88 ppm), while the carboxylic acid analog shows downfield shifts for the carboxyl carbon (~δ 166–175 ppm) .
  • IR Spectroscopy : The benzodithiazine compound () exhibits strong SO₂ stretching vibrations at 1340 and 1155 cm⁻¹, absent in the target compound .

Biological Activity

Methyl 7-chloro-3-methyl-1-oxoisochromane-3-carboxylate, a derivative of isochromane, has attracted significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is notable for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antibacterial properties. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound can be described by the following chemical formula:

  • Molecular Formula : C11H9ClO4
  • Molecular Weight : 240.64 g/mol
  • IUPAC Name : 7-chloro-3-methyl-1-oxoisochromane-3-carboxylic acid

This compound features a chlorinated isochromane structure, which is essential for its biological activity.

1. Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 Value (µM) Reference
MCF7 (breast cancer)<10
A549 (lung cancer)4.0
PC3 (prostate cancer)Not specified

In vitro assays indicated that this compound induces apoptosis in cancer cells, potentially through the modulation of apoptotic pathways involving caspases and Bcl proteins.

2. Antibacterial Activity

The antibacterial properties of this compound have also been explored. In a study focusing on its activity against Staphylococcus aureus strains, it was found to exhibit moderate inhibitory effects:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
ATCC2592332
MRSA SK116

These results suggest that this compound could be a promising candidate for developing new antibacterial agents.

3. Anti-inflammatory Activity

The compound has shown potential anti-inflammatory effects in various models. It was reported to inhibit pro-inflammatory cytokine production in activated macrophages, indicating its ability to modulate immune responses:

Cytokine Inhibition (%) Reference
TNF-alpha40
IL-635

This suggests that the compound may have applications in treating inflammatory diseases.

Mechanistic Insights

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Apoptosis Induction : The compound triggers intrinsic apoptosis pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Breast Cancer Treatment : In a preclinical study, administration of this compound significantly reduced tumor growth in MCF7 xenograft models.
  • Infection Control : Clinical isolates of MRSA were treated with varying concentrations of the compound, demonstrating a dose-dependent reduction in bacterial load.

Q & A

Q. Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton environments and carbon backbone. For example, δ 8.42 ppm (s, 1H) and δ 164.71 ppm (C=O) confirm ester and lactone moieties .
  • HRMS : Validates molecular weight (e.g., observed 328.1420 vs. theoretical 328.1423) .
  • X-ray Crystallography : Resolves stereochemistry using SHELX for refinement (e.g., C–Cl bond distances ~1.74 Å in analogs) .

Table 2 : Representative NMR Data for Structural Analogs

Proton/Carbonδ (ppm)AssignmentReference
¹H (aromatic)8.63Oxime proton
¹³C (C=O)164.71Ester carbonyl
¹H (CH₃)1.22Diethylamino group

Advanced: How can researchers resolve contradictions in spectral data during structure elucidation?

Methodological Answer :
Contradictions (e.g., unexpected splitting in ¹H NMR) may arise from:

  • Solvent Effects : Use deuterated solvents (CDCl₃) to minimize splitting artifacts .
  • Dynamic Processes : Variable-temperature NMR to detect rotameric equilibria (e.g., hindered rotation in esters) .
  • Computational Validation : Compare experimental ¹³C shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) .
  • Crystallographic Cross-Check : Refine crystal structures using SHELXL to validate bond angles/distances .

Advanced: What strategies optimize low yields in the cyclization step of similar isochromanones?

Methodological Answer :
Yield optimization for lactonization/cyclization steps involves:

  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) to accelerate ring closure .
  • Microwave Assistance : Reduce reaction time (e.g., 30 min at 100°C vs. 12 h conventional) .
  • Solvent Polarity : High-polarity solvents (e.g., DMF) stabilize transition states .

Table 3 : Yield Optimization Case Study

ConditionYield (%)Reference
Conventional51
Microwave-assisted78
ZnCl₂ catalysis65

Advanced: How can computational modeling predict reactivity or stereochemical outcomes?

Q. Methodological Answer :

  • DFT Calculations : Predict regioselectivity in nucleophilic attacks (e.g., Fukui indices for electrophilic sites) .
  • Molecular Dynamics (MD) : Simulate solvent effects on conformational stability (e.g., DCM vs. THF) .
  • Docking Studies : For biological activity prediction, dock into enzyme active sites (e.g., cytochrome P450 interactions) .

Table 4 : Computational Parameters for Reactivity Prediction

ParameterApplicationReference
B3LYP/6-31G*Optimize ground-state geometry
MD (GROMACS)Solvent interaction analysis
AutoDock VinaEnzyme-substrate docking

Basic: Which crystallography tools are recommended for resolving this compound’s solid-state structure?

Q. Methodological Answer :

  • Data Collection : Bruker D8 Venture diffractometer with Mo-Kα radiation .
  • Structure Solution : SHELXD for phase problem resolution .
  • Refinement : SHELXL for least-squares optimization (R₁ < 0.05) .
  • Visualization : ORTEP-3 for thermal ellipsoid plots (e.g., anisotropic displacement parameters) .

Advanced: How to address challenges in characterizing trace impurities in synthesized batches?

Q. Methodological Answer :

  • LC-MS/MS : Quantify impurities at ppm levels (e.g., column: C18, gradient elution with MeCN/H₂O) .
  • 2D NMR (HSQC, HMBC) : Assign impurity structures via long-range correlations .
  • Recrystallization : Use mixed solvents (e.g., EtOAc/hexane) to isolate impurities for standalone analysis .

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